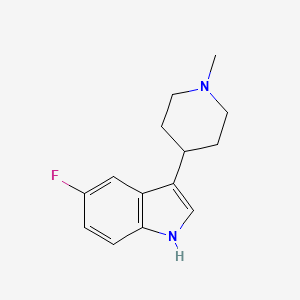

5-Fluoro-3-(1-methyl-4-piperidinyl)indole

Description

Significance of Indole (B1671886) Derivatives in Medicinal Chemistry

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental component of numerous natural and synthetic compounds with significant therapeutic value. nih.gov Its presence in the amino acid tryptophan makes it a building block for various biomolecules and a key player in multiple physiological processes. google.com

In the realm of medicinal chemistry, indole derivatives have demonstrated a remarkable diversity of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov Furthermore, the indole nucleus is a common feature in drugs targeting the central nervous system (CNS), contributing to treatments for a range of neurological and psychiatric disorders. nih.govsinfoochem.com The ability of the indole ring to interact with various biological targets, including enzymes and receptors, underscores its importance as a versatile platform for the design of new therapeutic agents. researchgate.net

Rationale for Research on 5-Fluoro-3-(1-methyl-4-piperidinyl)indole

The specific structural attributes of this compound provide a clear rationale for its investigation. The molecule combines the privileged indole core with two other key features known to influence pharmacological properties: a fluorine atom and a piperidine (B6355638) ring.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as pKa. thno.org In the context of CNS-active compounds, fluorination can also influence blood-brain barrier penetration. Research on other fluorinated indole derivatives has shown promising results in various therapeutic areas, including as potential imaging agents for cancer. thno.orgresearchgate.net

The piperidine moiety is another prevalent feature in pharmaceuticals, particularly those targeting the CNS. nih.gov The 1-methyl-4-piperidinyl group, specifically, can influence a compound's solubility, basicity, and ability to interact with receptors. The combination of an indole nucleus with a piperidine ring is found in a number of compounds investigated for their effects on serotonin (B10506) receptors, which are crucial targets for the treatment of depression, anxiety, and other neuropsychiatric conditions. researchgate.net

Therefore, the synthesis and study of this compound are driven by the hypothesis that the synergistic combination of these three structural motifs could lead to a compound with desirable pharmacological properties, potentially as a modulator of CNS targets like serotonin receptors.

Interactive Data Tables

Below are data tables summarizing key information related to this compound and the biological relevance of its structural components.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 301856-29-1 | sinfoochem.com |

| Molecular Formula | C14H17FN2 | sinfoochem.com |

| Molecular Weight | 232.30 g/mol | sinfoochem.com |

Table 2: Biological Activities of Structurally Related Indole and Piperidine Derivatives

| Compound Class/Derivative | Observed Biological Activity | Potential Therapeutic Area |

|---|---|---|

| Fluorinated Indoles | Potent and selective 5-HT2 receptor antagonists. nih.gov | CNS disorders |

| 3-Substituted Indoles with Piperidine | High affinity for serotonin (5-HT) receptors. researchgate.net | Neuropsychiatric disorders |

| Fluorinated Piperidines | Improved pharmacokinetic profiles and oral absorption. | General drug development |

| Indole-based MAO-B inhibitors | Competitive inhibition of monoamine oxidase B. nih.gov | Parkinson's disease |

| Piperidinyl-indole derivatives | Inhibition of complement factor B. google.com | Age-related macular degeneration |

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-(1-methylpiperidin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQNOLXBAYSVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463039 | |

| Record name | 5-Fluoro-3-(1-methyl-4-piperidinyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301856-29-1 | |

| Record name | 5-Fluoro-3-(1-methyl-4-piperidinyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action and Target Identification

Serotonin (B10506) Receptor Modulation

The indole (B1671886) and piperidine (B6355638) moieties are common structural features in ligands that target serotonin (5-hydroxytryptamine, 5-HT) receptors. The specific substitution pattern of 5-Fluoro-3-(1-methyl-4-piperidinyl)indole allows it to interact with several key 5-HT receptor subtypes, exhibiting a range of agonistic, antagonistic, and inhibitory activities.

The compound is structurally related to a class of potent and selective 5-HT1F receptor agonists. nih.gov The 5-HT1F receptor is a promising target for therapeutic action due to its predominantly neural localization, which distinguishes it from 5-HT1B/1D receptors that are also found on vascular smooth muscle. neurologylive.com Research on structurally similar compounds, such as Lasmiditan, has demonstrated high-affinity and selective agonism at the 5-HT1F receptor. neurologylive.comnih.gov For instance, the analogue 4-fluoro-N-(3-(1-methyl-4-piperidinyl)-1H-indol-5-yl)benzamide shows a high affinity for the 5-HT1F receptor. nih.gov Another selective 5-HT1F receptor agonist, LY334370, which shares the core indole structure, was found to be over 100-fold selective for the 5-HT1F receptor compared to the 5-HT1B and 5-HT1D receptors. nih.gov This agonism at 5-HT1F receptors is believed to inhibit neuronal peptide extravasation and modulate activity in the trigeminal nervous system. google.com

Table 1: Binding Affinities (Ki, nM) of a Structurally Related Analogue at Serotonin 5-HT1 Receptors

| Receptor Subtype | Ki (nM) |

|---|---|

| 5-HT1F | 2.21 |

| 5-HT1B | 1043 |

| 5-HT1D | 1357 |

Data derived from in vitro binding studies of Lasmiditan, a compound with a related pyridinoyl-piperidine scaffold. nih.gov

Derivatives of 3-(4-piperidinyl)-1H-indole have been investigated for their activity as serotonin 5-HT2 receptor antagonists. nih.gov Research on analogous series, such as 3-(4-fluorophenyl)-1H-indoles, indicates that the interchange of the C-3 carbon and the nitrogen atom of the indole nucleus can lead to high selectivity for 5-HT2 receptors over dopamine (B1211576) D2 and α1-adrenergic receptors. nih.gov The introduction of a fluorine atom, as seen in this compound, is a common strategy in designing selective 5-HT2 antagonists, although its position on the indole ring is critical. nih.gov Studies have shown that a 6-fluoro substituent can result in unselective compounds, whereas other substitutions can enhance both affinity and selectivity for the 5-HT2 receptor. nih.gov This suggests that the 5-fluoro substitution on the target compound likely confers some degree of 5-HT2 receptor antagonism.

The 5-fluoro-1H-indol-3-yl moiety is a key structural element in compounds designed to inhibit serotonin reuptake. A patent for a derivative, 8-{4-[3-(5-fluoro-1h-indol-3-yl)propyl]piperazin-1-yl}-2-methyl-4h-benzo nih.govnih.govoxazine-3-one mesylate, highlights its high affinity for the serotonin reuptake site. google.com This indicates that the core structure of this compound is compatible with binding to and inhibiting the serotonin transporter (SERT), a mechanism distinct from direct receptor modulation.

Histamine (B1213489) H1 Receptor Antagonism

The piperidine ring is a well-established pharmacophore found in many classic histamine H1 receptor antagonists. nih.gov These compounds are typically lipophilic and their chemical structure dictates their metabolic fate. nih.gov While direct studies on this compound's H1 activity are not extensively documented in the provided context, its structural inclusion of a piperidine moiety suggests a potential for interaction with the histamine H1 receptor. nih.govacs.org This potential is based on the established role of the piperidine group in conferring affinity for this receptor in other chemical series. acs.org

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition

The glycine transporter 1 (GlyT1) has been identified as a significant target for therapeutic intervention, particularly in the context of central nervous system disorders like schizophrenia. nih.govscilit.com Inhibition of GlyT1 elevates extracellular glycine levels, which in turn potentiates neurotransmission via the N-methyl-D-aspartate (NMDA) receptor. researchgate.net Numerous chemical classes have been developed as potent and selective GlyT1 inhibitors. researchgate.net However, based on available scientific literature, there is no direct evidence to suggest that this compound or its closely related analogues function as inhibitors of the Glycine Transporter 1. Research on this specific compound has been focused on other molecular targets.

Cell Cycle Regulation and Apoptosis Induction Pathways (in cellular models)

The dysregulation of the p53 tumor suppressor protein pathway is a critical event in the development of many cancers. researchgate.net In cancers with a functional, or wild-type, p53 (p53wt), its activity is often suppressed by negative regulators, most notably the Murine Double Minute 2 (MDM2) protein. researchgate.netnih.gov A key therapeutic strategy involves disrupting the p53-MDM2 interaction with small molecules to reactivate p53's tumor-suppressive functions, which include initiating cell cycle arrest and apoptosis. researchgate.netnih.gov

Research has identified a series of fluoro-substituted indole-based compounds as antagonists of MDM2. researchgate.net The compound this compound represents the core structure of these active molecules. Studies on esterified enantiomers and their corresponding carboxylic acids have demonstrated that these molecules can effectively inhibit the p53-MDM2 interaction, leading to the selective inhibition of growth in p53wt cancer cells. researchgate.net This activity is achieved through the induction of cell cycle arrest, demonstrating a clear mechanism for its anti-proliferative effects in cellular models. researchgate.net

Modulation of p53-MDM2 Interaction

The primary mechanism for the anticancer activity of this fluorinated indole series is the direct inhibition of the p53-MDM2 protein-protein interaction. researchgate.net The MDM2 protein binds to the transactivation domain of p53, leading to its degradation and functional inactivation. nih.gov By occupying the p53-binding pocket on MDM2, indole-based antagonists prevent this interaction, thereby stabilizing p53 and restoring its function. researchgate.net

The binding affinity of these compounds has been quantified using various biophysical assays. The esterified enantiomer, (R)-5a, and its corresponding carboxylic acid, (R)-6a, were found to be active inhibitors. researchgate.net Analysis of the crystal structure of human MDM2 in complex with the active carboxylic acid enantiomer ((R)-6a) confirmed that the compound binds in the same manner as p53, utilizing a "three-finger" binding mode where key residues fit into hydrophobic pockets of MDM2. researchgate.net

Table 1: Binding Affinity of Indole-Based MDM2 Antagonists

| Compound Form | Assay Method | Binding Affinity (Ki or KD) | Citation |

|---|---|---|---|

| Esterified Enantiomers & Carboxylic Acids | Fluorescence Polarization (FP) | ~1 µM (Ki) | researchgate.net |

This interactive table summarizes the measured binding affinities of the active compounds to the MDM2 protein.

Impact on Apoptosis Markers (e.g., PARP, survivin, Bcl-2, caspase-3)

The restoration of p53 function via MDM2 inhibition directly triggers the transcriptional activation of p53 target genes, which are central to inducing apoptosis and cell cycle arrest. nih.govnih.gov In cellular models, treatment with the active esterified enantiomer ((R)-5a) of the 5-fluoro-indole series resulted in a measurable increase in p53 protein levels. researchgate.net

This stabilization of p53 leads to the subsequent upregulation of its downstream targets, which serve as key markers of the pathway's activation. Specifically, increased expression of CDKN1A (the gene encoding the p21 protein) and MDM2 itself (a known p53 target, forming a negative feedback loop) was observed. researchgate.net The p21 protein is a potent cyclin-dependent kinase inhibitor that enforces cell cycle arrest, a finding consistent with the observed growth inhibition in p53wt cells. researchgate.netnih.gov

While the study on this specific indole compound focused on these direct upstream markers, the activation of the p53 pathway is known to modulate a cascade of apoptotic proteins. nih.govnih.gov P53 activation typically leads to changes in the expression of Bcl-2 family proteins to favor apoptosis and the activation of executioner caspases like caspase-3, which in turn cleaves substrates such as Poly (ADP-ribose) polymerase (PARP). The selective growth inhibition and induction of cell cycle arrest in p53wt osteosarcoma cells strongly indicate the engagement of these apoptotic pathways. researchgate.net

Table 2: Cellular Activity of (R)-5a in p53 Wild-Type (wt) vs. p53-Deleted (del) Osteosarcoma Cell Lines

| Cell Line | p53 Status | Effect | Citation |

|---|---|---|---|

| U-2 OS | Wild-Type | Selective growth inhibition | researchgate.net |

| SJSA-1 | Wild-Type | Selective growth inhibition | researchgate.net |

This interactive table illustrates the p53-dependent activity of the compound in different cancer cell lines.

Interaction with Microbial Molecular Targets

The indole nucleus is a prominent scaffold in a variety of natural and synthetic compounds with diverse biological activities, including antimicrobial action. researchgate.netmdpi.com Indole derivatives are recognized for their ability to target essential processes in bacteria and fungi. researchgate.net For instance, certain indole alkaloids and their synthetic hybrids have been reported as inhibitors of Staphylococcus aureus. researchgate.net

While the specific compound this compound has been primarily evaluated for its anticancer properties, its core chemical structure is shared with classes of molecules that exhibit significant antimicrobial effects. researchgate.net Research on other functionalized indole derivatives has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogens like Candida albicans. researchgate.netmdpi.com The mechanisms for these activities can be diverse, with some indole-based compounds targeting bacterial histidine kinase or pyruvate (B1213749) kinase. researchgate.net This suggests that the 5-fluoro-indole scaffold possesses the potential for interaction with microbial molecular targets, though specific studies on this compound in a microbiological context are not prominently featured in the literature.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Role of the 5-Fluoro Substitution

The introduction of a fluorine atom at the 5-position of the indole (B1671886) ring is a strategic modification that profoundly impacts the compound's biological and chemical characteristics.

The substitution of a hydrogen atom with fluorine is a widely used strategy in medicinal chemistry to enhance the binding affinity and selectivity of a ligand for its target protein. tandfonline.com The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance, while its high electronegativity alters the electronic properties of the indole ring. tandfonline.combenthamscience.com This modification can increase the molecule's lipophilicity, which may improve its ability to cross biological membranes and interact with hydrophobic pockets in a receptor. benthamscience.comnih.gov

Research on fluorinated indole derivatives has demonstrated that these compounds can exhibit significant binding affinities. For instance, certain 5-fluoroindole (B109304) derivatives show good affinity for the serotonin (B10506) transporter (SERT). nih.gov The strategic placement of fluorine can also confer selectivity. Studies on other fluorinated ligands have shown that fluorination can enhance binding to one receptor subtype while simultaneously weakening it for another, a critical aspect of designing drugs with fewer off-target effects. nih.govresearchgate.net For example, fluorination of 3-(3-(piperidin-1-yl)propyl)indoles was found to produce selective ligands for the human 5-HT1D receptor. tandfonline.com However, the benefits of fluorination are context-dependent, as an improperly placed fluorine atom can create unfavorable interactions within a binding pocket and decrease activity. acs.org

Impact of Fluorination on Ligand-Receptor Interactions| Fluorinated Moiety | Observed Effect | Potential Mechanism | Citation |

|---|---|---|---|

| 5-Fluoroindole Derivatives | Good binding affinity for serotonin transporter (SERT). | Increased lipophilicity and metabolic stability. | nih.gov |

| Fluorinated Antigenic Peptide | Enhanced binding to one T-cell receptor (A6) but weakened binding to another (B7). | Selective modulation of receptor recognition through polar hydrophobicity. | nih.govresearchgate.net |

| 3-(3-(Piperidin-1-yl)propyl)indoles | Increased selectivity for human 5-HT1D receptors. | Alteration of pKa and electronic profile. | tandfonline.com |

| Fluorinated Thrombin Inhibitors | Binding affinity five times stronger than non-fluorinated analogues. | Formation of specific C–F···C=O interactions with the protein backbone. | nih.gov |

The synthesis of substituted indoles often requires precise control of regioselectivity to ensure the correct placement of functional groups. The presence of the fluorine atom at the 5-position of the indole ring plays a crucial role in directing subsequent chemical reactions. luc.edu Fluorine is an electron-withdrawing group, which deactivates the benzene (B151609) portion of the indole ring toward electrophilic substitution. However, electrophilic attack on the indole nucleus typically occurs at the C3-position of the pyrrole (B145914) ring, which is the most electron-rich and nucleophilic site.

Classical indole syntheses, such as the Fischer or Gassman methods, can be adapted for 5-substituted indoles, but often depend on the availability of appropriately substituted starting materials like anilines or arylhydrazones. luc.eduthieme-connect.com Modern synthetic methods utilizing metal catalysis offer alternative routes where regioselectivity can be precisely controlled. thieme-connect.com For a molecule like 5-Fluoro-3-(1-methyl-4-piperidinyl)indole, the synthesis would likely involve the construction of the 5-fluoroindole core first, followed by the introduction of the piperidine (B6355638) group at the C3-position, a process favored by the inherent reactivity of the indole ring. luc.edu The choice of catalyst and solvent can be critical in directing these reactions and avoiding unwanted side products. researchgate.net

Indole Nucleus Modifications and Bioisosteric Replacements

The indole nucleus is a privileged scaffold in medicinal chemistry, particularly for serotonin (5-HT) receptor ligands, as it mimics the endogenous ligand, serotonin. mdpi.com It typically penetrates deeply into a hydrophobic microdomain of the receptor. mdpi.com However, modifying or replacing this core structure is a key strategy for exploring chemical space and improving ligand properties. nih.govnih.gov

Bioisosteric replacement involves substituting one group of atoms for another with similar physicochemical properties to enhance biological activity or pharmacokinetics. nih.govdrughunter.com In the context of indole-based ligands, the indole ring can be replaced by various other heterocyclic systems to modulate affinity and selectivity. Common bioisosteres for the indole nucleus include benzimidazoles, azaindoles, and benzofurans. mdpi.comresearchgate.net For example, in the pursuit of 5-HT6 receptor antagonists, researchers have successfully replaced the indole scaffold with benzimidazole-based structures. researchgate.net These replacements can introduce new interaction points with the receptor, such as additional hydrogen bonds, which can stabilize binding and enhance affinity. researchgate.net The goal of such replacements is often to retain the key pharmacophoric elements—such as an aromatic ring and a hydrogen bond donor/acceptor site—while improving other molecular attributes. nih.govresearchgate.net

| Original Moiety | Common Bioisosteric Replacement(s) | Rationale for Replacement |

|---|---|---|

| Indole | Azaindole, Benzimidazole, Benzofuran, Thienopyrrole | To alter electronic distribution, hydrogen bonding capacity, metabolic stability, and explore new intellectual property. mdpi.comresearchgate.net |

| Carboxylic Acid | Tetrazole, 5-oxo-1,2,4-oxadiazole | To improve potency and oral bioavailability by mimicking the acidic proton while having different physical properties. drughunter.com |

| Amide | Trifluoroethylamine, Sulfonamide | To enhance metabolic stability by being less susceptible to proteolysis and to modify hydrogen bonding patterns. drughunter.comnih.gov |

Contributions of Various Functional Groups to Activity and Selectivity

The pharmacological profile of this compound is a direct result of the specific contributions of its three primary components: the 5-fluoro group, the indole nucleus, and the N-methyl-4-piperidinyl moiety.

5-Fluoro Group: The introduction of a fluorine atom at the 5-position of the indole ring is a critical modification. Halogen atoms, particularly fluorine, can significantly influence a ligand's properties. Fluorine can enhance binding affinity through favorable interactions, including halogen bonds with the receptor backbone. researchgate.netnih.gov Furthermore, fluorination is a well-established strategy to reduce the basicity (pKa) of nearby amine groups, which can have a dramatic and beneficial impact on oral absorption. nih.gov This modification can also improve metabolic stability by blocking potential sites of oxidation.

Indole Nucleus: As the core scaffold, the indole ring system is essential for orienting the other functional groups within the receptor's binding pocket. For many serotonin receptor ligands, the indole moiety penetrates a hydrophobic cavity, forming key interactions with aromatic residues like tryptophan and phenylalanine. mdpi.com The NH group of the indole can also act as a crucial hydrogen bond donor, further anchoring the ligand. mdpi.com

| Functional Group | Contribution to Activity and Selectivity | Primary Interaction Type |

|---|---|---|

| 5-Fluoro Group | Enhances binding affinity, selectivity, and improves pharmacokinetic properties (e.g., oral absorption, metabolic stability). nih.gov | Halogen bonding, electronic effects (pKa reduction). nih.govnih.gov |

| Indole Nucleus | Acts as a scaffold, penetrating a hydrophobic pocket and forming key interactions. Mimics the endogenous ligand, serotonin. mdpi.com | Hydrophobic interactions, hydrogen bonding (from indole NH). mdpi.com |

| N-methyl-4-piperidinyl | Provides the basic nitrogen that anchors the ligand in the binding site. The N-methyl group can provide further interactions. | Electrostatic interaction (salt bridge) with conserved Asp residue. mdpi.comnih.gov |

Computational Approaches in SAR Elucidation

Computational chemistry plays a vital role in understanding and predicting the structure-activity relationships of ligands like this compound. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling provide invaluable insights that guide the design of novel compounds. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For indole derivatives, docking studies consistently show the indole nucleus penetrating a hydrophobic pocket and the basic amine of the piperidine ring forming a salt bridge with a key aspartate residue. mdpi.compnas.org These models help rationalize experimental binding data and can reveal subtle differences in binding modes between analogs, explaining changes in affinity or selectivity. nih.govpnas.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These analyses generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable or unfavorable for activity. This information provides a detailed roadmap for medicinal chemists to identify which features of a molecule like this compound are essential for its activity and how it can be modified to improve potency and selectivity. nih.gov

| Computational Technique | Description | Application in SAR |

|---|---|---|

| Molecular Docking | Predicts the binding pose and interactions of a ligand within a receptor's active site. researchgate.netnih.gov | Visualizes key interactions (e.g., salt bridges, hydrogen bonds), rationalizes experimental data, and predicts binding modes of new analogs. mdpi.comnih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Develops statistical models linking chemical structure to biological activity. nih.gov | Identifies physicochemical properties critical for activity and guides the design of new derivatives with enhanced potency. nih.govnih.gov |

| CoMFA/CoMSIA | 3D-QSAR methods that generate contour maps to visualize favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties. nih.gov | Provides a detailed 3D guide for optimizing lead compounds by showing where to add or remove functional groups. nih.gov |

Preclinical Pharmacological Investigations

In Vitro Studies

In vitro evaluations have been crucial in determining the molecular mechanisms of action of 5-Fluoro-3-(1-methyl-4-piperidinyl)indole, including its receptor affinity, functional effects, and activity against pathogenic organisms and cancer cells.

Studies have been conducted to determine the binding profile of this compound at various neurotransmitter receptors. The affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The selectivity of the compound is determined by comparing its affinity across a panel of different receptors.

While comprehensive binding data across a wide range of receptors for this compound is not extensively detailed in publicly available literature, research on analogous indole (B1671886) compounds provides context for its likely targets. For instance, many 3-(piperidinyl)indole derivatives exhibit significant affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A, 5-HT2C, and 5-HT6 subtypes, as well as for dopamine (B1211576) D2 receptors. The specific binding affinities of this compound would require dedicated radioligand binding assays.

Functional assays are employed to determine whether the binding of a compound to a receptor results in a cellular response (agonism) or blocks the action of the endogenous ligand (antagonism). Common methods include [35S]GTPγS binding assays, which measure G-protein activation, and cAMP accumulation assays, which assess the modulation of the second messenger cyclic AMP.

There is limited specific information in the public domain regarding the functional activity of this compound from such assays. The functional consequences of its receptor binding—whether it acts as an agonist, antagonist, or inverse agonist at its target receptors—remain to be fully elucidated through these experimental techniques.

The potential of this compound as an anticancer agent has been investigated by assessing its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a common metric for cytotoxicity.

Research into novel indole derivatives has included evaluations against human cancer cell lines such as breast cancer (MCF-7), cervical cancer (HeLa), and liver cancer (HepG2). While the broader class of compounds has shown promise, specific IC50 values for this compound against these or other cancer cell lines are not detailed in the available literature.

The antimicrobial and antifungal potential of this compound has been a subject of investigation. The minimum inhibitory concentration (MIC) is the primary measure of efficacy, representing the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Studies on new 1-((1-methyl-1H-indol-3-yl)methyl)piperidin-4-amine derivatives have demonstrated antimicrobial activity against a range of bacterial and fungal strains. However, specific MIC values for this compound against specific pathogens are not explicitly reported in the available scientific literature.

Leishmaniasis is a parasitic disease caused by Leishmania protozoa. The search for new anti-leishmanial drugs is a significant area of research. In vitro assays are used to determine the efficacy of compounds against both the promastigote and amastigote stages of the parasite.

Currently, there is no specific information available in the public domain regarding the anti-leishmanial activity of this compound.

In Vivo Studies (in Animal Models)

As of the current available information, there are no published in vivo studies in animal models specifically for this compound. Such studies would be a critical next step in its development to understand its physiological and behavioral effects.

Studies on Serotonergic System Modulation

No published studies were identified that specifically investigate the modulatory effects of this compound on the serotonergic system. While various indole derivatives are known to act as serotonergic agents, the specific binding affinities, functional activities (agonist, antagonist, or modulator), and selectivity profiles for serotonin receptor subtypes for this compound are not documented in the available literature. genome.jpgoogle.com

Investigations into Neurogenic Plasma Protein Extravasation

There are no available research articles or patents detailing the effects of this compound on neurogenic plasma protein extravasation. Studies on other compounds have explored the role of various receptor systems in this process, but the activity of this specific indole derivative has not been reported. nih.gov

Brain Penetration Studies

Specific data from in vitro or in vivo studies to characterize the brain penetration capabilities of this compound, such as its ability to cross the blood-brain barrier (BBB) or its brain-to-plasma concentration ratio, are not available in the public domain. nih.govnih.gov

Preclinical Models of Tumor Growth Inhibition

No preclinical studies describing the evaluation of this compound in models of tumor growth inhibition were found. Although numerous patents describe complex fluorinated indole structures as potential anti-cancer agents, this particular compound is not mentioned in this context. google.com

Receptor Occupancy and Distribution in Animal Brain via Imaging Techniques

There is no evidence of this compound being utilized or evaluated as a radioligand for imaging techniques such as Positron Emission Tomography (PET). Studies on receptor occupancy and brain distribution require a radiolabeled version of the compound (e.g., with 11C or 18F), and no such research has been published for this molecule. thno.orgresearchgate.netnih.govbiorxiv.org

Potentiation of 5-HTP-induced Symptomatology

No in vivo pharmacological studies have been published that assess the ability of this compound to potentiate or alter behaviors and symptoms induced by the administration of 5-Hydroxytryptophan (5-HTP).

Advanced Methodologies and Analytical Techniques in Research on 5 Fluoro 3 1 Methyl 4 Piperidinyl Indole

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and composition.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For 5-Fluoro-3-(1-methyl-4-piperidinyl)indole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for full characterization.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would show characteristic signals for the aromatic protons on the indole (B1671886) ring, the protons of the piperidine (B6355638) ring, and the N-methyl group. The fluorine atom at the C-5 position would cause splitting of the signals for nearby protons (H-4 and H-6), providing key evidence for its location.

¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals for the eight carbons of the indole core and the six carbons of the 1-methyl-4-piperidinyl substituent. The carbon atom directly bonded to the fluorine (C-5) would exhibit a large coupling constant (¹JCF), which is a definitive marker for the C-F bond. Other nearby carbons would also show smaller C-F couplings.

¹⁹F NMR: As fluorine has a spin of ½ and a high natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. For the related compound, 5-Fluoro-3-methyl-1H-indole, the ¹⁹F NMR chemical shift is reported at -125.24 ppm. rsc.org

A representative table of expected NMR data, based on analogous structures, is presented below.

| Technique | Assignment | Expected Chemical Shift (δ) / ppm | Key Features |

| ¹H NMR | Indole Protons (H-2, H-4, H-6, H-7) | 7.0 - 8.0 | Aromatic signals; H-4 and H-6 show coupling to ¹⁹F. |

| Piperidine & Methyl Protons | 1.5 - 3.5 | Aliphatic signals for the piperidinyl ring and a singlet for the N-CH₃ group. | |

| ¹³C NMR | Indole C-5 | ~158 | Large ¹JCF coupling constant confirms C-F bond. |

| Other Indole Carbons | 100 - 135 | Distinct signals for each carbon, with smaller C-F couplings for C-4 and C-6. | |

| Piperidine & Methyl Carbons | 25 - 60 | Aliphatic carbon signals. | |

| ¹⁹F NMR | C5-F | ~ -125 | A single signal, potentially split by coupling to adjacent protons (H-4, H-6). |

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental formula of a synthesized compound. It measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This allows for the calculation of a unique elemental composition, distinguishing it from other molecules with the same nominal mass. For this compound, HRMS would be used to verify that the experimentally measured mass matches the theoretical mass calculated for the formula C₁₄H₁₇FN₂.

| Compound Name | Molecular Formula | Theoretical Exact Mass (Monoisotopic) |

| This compound | C₁₄H₁₇FN₂ | 232.1376 u |

Crystallography

While NMR and MS provide data on connectivity and composition, crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state.

Example Crystallographic Data for a Related Indole Structure

| Parameter | Value (for 5-Fluoro-3-(1H-indol-3-ylmethyl)) |

|---|---|

| Crystal System | Orthorhombic nih.gov |

The data from X-ray crystallography also allows for a detailed examination of how molecules pack together in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. For this compound, key interactions would include:

C-H...F interactions: Weak hydrogen bonds involving the fluorine atom and hydrogen atoms from neighboring molecules. These interactions are common in fluorinated organic compounds and play a significant role in determining the crystal packing. nih.gov

C-H...π interactions: Interactions where a C-H bond points towards the electron-rich π system of the indole ring of an adjacent molecule.

van der Waals forces: General attractive or repulsive forces between molecules.

Understanding these interactions is crucial as they can influence physical properties of the solid material, such as melting point and solubility.

Chromatographic Separation Techniques (e.g., HPLC)

Chromatographic techniques are vital for the separation, purification, and analytical assessment of compound purity. High-Performance Liquid Chromatography (HPLC) is a standard method used in this context. In the synthesis of related indole compounds, preparative HPLC is often employed for the final purification step. rsc.org

For this compound, analytical HPLC would be used to determine the purity of the final product. A small amount of the sample is injected into the instrument, and its components are separated based on their differential partitioning between a stationary phase (commonly a C18 silica (B1680970) column) and a mobile phase (a solvent mixture, such as methanol/water). rsc.org The output chromatogram shows peaks corresponding to each component, and the area of the peak for the desired compound relative to the total area of all peaks provides a quantitative measure of its purity.

Biochemical and Cell-Based Assays

Biochemical and cell-based assays are fundamental to understanding how this compound interacts with biological systems at a molecular and cellular level.

Radioligand binding assays are a cornerstone for identifying and characterizing the interaction of a compound with its receptor targets. This technique uses a radioactively labeled ligand (a molecule that binds to a receptor) to quantify the binding of a test compound, such as this compound, to specific receptors, transporters, or enzymes. The principle involves incubating the radioligand, the biological target (e.g., membrane preparation from cells expressing a specific receptor), and the unlabeled test compound. The test compound will compete with the radioligand for binding to the target. By measuring the displacement of the radioligand, the affinity of the test compound for the target can be determined, typically expressed as the inhibition constant (Ki).

For instance, novel radioligands are continuously being developed for positron emission tomography (PET) to image specific targets like voltage-gated potassium (K+) channels in the brain. biorxiv.org The synthesis of a radiolabeled version of a compound, such as with Fluorine-18 (B77423) ([¹⁸F]), allows for in vivo imaging and quantification of target engagement in preclinical models. biorxiv.org While specific radioligand binding data for this compound is not publicly available, the methodology would be critical to determine its binding profile across a panel of CNS receptors (e.g., serotonin (B10506), dopamine (B1211576), adrenergic receptors).

Table 1: Illustrative Radioligand Binding Assay Data This table demonstrates the type of data generated from these assays, showing hypothetical affinity values (Ki) for the compound at various receptor targets. A lower Ki value indicates higher binding affinity.

| Receptor Target | Radioligand Used | Ki (nM) for this compound |

| 5-HT₂A | [³H]Ketanserin | Value |

| D₂ | [³H]Spiperone | Value |

| SERT | [³H]Citalopram | Value |

| K+ Channel | [¹⁸F]5Me3F4AP | Value |

Once a binding target is identified, reporter gene assays are used to determine the functional consequence of this binding—whether the compound acts as an agonist, antagonist, or inverse agonist. In these assays, cells are engineered to express the receptor of interest and a "reporter gene" linked to a promoter that is responsive to receptor activation. When the compound binds to the receptor and activates it, it triggers a signaling cascade that results in the expression of the reporter gene (e.g., luciferase or β-galactosidase), which produces a measurable signal (light or color).

Signal transduction pathway analysis further investigates the downstream intracellular events following receptor activation. This can involve measuring changes in second messengers like cyclic AMP (cAMP) or calcium ions (Ca²⁺), or the phosphorylation status of key signaling proteins like ERK (Extracellular signal-regulated kinase). These analyses provide a detailed picture of the molecular mechanisms through which this compound exerts its cellular effects. The KEGG PATHWAY Database is a resource used to understand the complex networks of interactions involved in these cellular processes. genome.jp

To assess the potential cytotoxic effects of a compound, researchers employ cell viability and apoptosis assays. The MTT assay is a colorimetric method that measures cellular metabolic activity, which is generally proportional to the number of viable cells.

Flow cytometry is a powerful technique for detailed apoptosis analysis. nih.gov Cells are typically stained with two dyes: Annexin V and a DNA-binding dye like Propidium Iodide (PI). bdbiosciences.comnih.gov In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) flips from the inner to the outer leaflet of the cell membrane. nih.gov Annexin V is a protein that specifically binds to this exposed phosphatidylserine, identifying early apoptotic cells. bdbiosciences.com PI is impermeable to live and early apoptotic cells but can enter late-stage apoptotic or necrotic cells where the membrane integrity is compromised, staining the cellular DNA. nih.gov By analyzing a cell population with flow cytometry, one can distinguish between live, early apoptotic, late apoptotic, and necrotic cells. nih.gov

Table 2: Example of Flow Cytometry Data for Apoptosis Analysis This table illustrates how results from a flow cytometry-based apoptosis assay using Annexin V and Propidium Iodide (PI) would be presented.

| Cell Population | Description | Percentage of Cells |

| Live Cells | Annexin V Negative / PI Negative | Value |

| Early Apoptotic Cells | Annexin V Positive / PI Negative | Value |

| Late Apoptotic/Necrotic Cells | Annexin V Positive / PI Positive | Value |

Computational and Modeling Approaches

Computational chemistry provides invaluable tools for predicting and understanding the behavior of molecules like this compound at an atomic level.

Molecular docking is a computational method that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, usually a protein). researchgate.netnih.gov This technique is crucial for hypothesizing the binding mode of this compound within the binding pocket of its target protein. The simulation places the ligand in various conformations and orientations within the receptor's active site and calculates a "docking score" for each pose, which estimates the binding affinity. nih.gov These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net The results can guide the design of new analogs with improved potency or selectivity.

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. Conformational analysis of this compound is particularly important due to the flexible piperidine ring and the influence of the fluorine substituent. Fluorine substitution can significantly impact the conformational preferences of cyclic systems like piperidine. researchgate.netresearchgate.net Studies on fluorinated piperidines show a strong preference for the fluorine atom to occupy an axial position rather than an equatorial one. researchgate.net This preference is governed by a complex interplay of electrostatic interactions (such as charge-dipole interactions), hyperconjugation, and steric factors. researchgate.net Both experimental NMR studies and computational Density Functional Theory (DFT) calculations are used to analyze these conformational behaviors. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules, offering insights into the stability of the ligand within its binding site and the conformational changes the protein or ligand may undergo upon binding. nih.gov A simulation running for nanoseconds can confirm the stability of a docking pose and provide a more comprehensive understanding of the molecular interactions. nih.gov

Therapeutic Potential and Future Research Directions Mechanistic and Preclinical Focus

Potential as a Lead Compound for Antimicrobial and Antifungal Agents

The indole (B1671886) ring is a core structure in many compounds with demonstrated antimicrobial and antifungal properties. Research into related indole derivatives has shown a broad spectrum of activity against various pathogens. For instance, certain benzothiophene-indole hybrids have displayed potent activity against MRSA (Methicillin-resistant Staphylococcus aureus). Similarly, indole-1,2,4-triazole conjugates have been identified as potent antifungal agents, particularly against Candida species. One such conjugate showed a minimum inhibitory concentration (MIC) of 2 µg/mL against Candida albicans.

The investigation of fluorinated compounds has also been a fruitful area of antimicrobial research. Novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, for example, have exhibited significant antibacterial activity against gram-positive bacteria.

While these findings for related structures are promising, specific studies detailing the antimicrobial or antifungal activity of 5-Fluoro-3-(1-methyl-4-piperidinyl)indole are not available in the current scientific literature. Future research would be necessary to determine if the combination of the fluoro-indole and methyl-piperidine moieties in this specific configuration yields a viable lead compound for anti-infective agents.

Exploration in Oncology Research

The indole scaffold is a privileged structure in the development of anticancer agents, appearing in numerous compounds that have entered clinical use. Derivatives of indole are known to target various mechanisms involved in cancer progression.

Targeting Specific Pathways in Cancer Cell ModelsResearch has focused on designing indole derivatives to inhibit specific molecular targets. For instance, 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of mutant EGFR and BRAF pathways, which are over-activated in several malignancies. In one study, a meta-piperidinyl derivative demonstrated an IC₅₀ value of 68 nM against EGFR, outperforming the reference drug erlotinib. Furthermore, fluorinated tryptophan derivatives, such as 5-[¹⁸F]F-L-α-methyl tryptophan, are being explored as imaging agents for tumors that overexpress the enzyme Indoleamine 2,3-dioxygenase (IDO1), a key target in immunotherapy.

Despite the extensive research on related structures, direct experimental data on the antiproliferative effects of this compound and its specific mechanisms of action in cancer cell models have not been reported.

Advancements in Neurological and Psychiatric Research

The structural motifs of this compound are highly relevant to neuropharmacology, particularly in the modulation of serotonergic systems.

Selective Neurotransmitter Transporter ModulationIn addition to direct receptor interaction, modulating neurotransmitter transporters is a key strategy for treating psychiatric conditions. Vilazodone, a compound featuring a 5-cyano-indolyl group, combines high affinity for the serotonin (B10506) transporter (SERT) with partial agonist activity at the 5-HT1A receptor. This dual action leads to a more significant increase in extracellular serotonin levels compared to conventional selective serotonin reuptake inhibitors (SSRIs). Research into sigma-1 receptors, which are implicated in several psychiatric disorders, has also involved piperidine-containing radiotracers for PET imaging of the central nervous system.

While the structural components of this compound strongly suggest potential activity at serotonin receptors or transporters, specific research detailing its binding affinities, functional activity as an agonist or antagonist, or its effects on neurotransmitter reuptake is currently unavailable.

Development of Imaging Agents for Receptor Mapping

The incorporation of a fluorine atom in the structure of this compound makes it an ideal candidate for radiolabeling with fluorine-18 (B77423) ([¹⁸F]), a positron-emitting isotope widely used in Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive technique that allows for the three-dimensional visualization and quantification of physiological processes at the molecular level.

The development of [¹⁸F]-labeled tryptophan derivatives for PET imaging has surged, driven by the need to visualize tryptophan metabolism in diseases like cancer. nih.gov Tracers such as 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan have been extensively evaluated, showing high uptake in tumors and the pancreas. nih.gov The synthesis of potential imaging agents by directly introducing ¹⁸F into the tryptophan aromatic ring has been reported, yielding PET agents with high radiochemical purity. researchgate.net Specifically, studies have demonstrated that ¹⁸F can be introduced at the 4, 5, 6, and 7 positions of the tryptophan backbone. researchgate.net Initial small animal PET imaging with 5-[¹⁸F]F-L-α-methyl tryptophan (5-[¹⁸F]F-AMT) has shown significant potential for targeted cancer imaging. researchgate.net

The principle extends to other neurologically active compounds. For instance, [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) has been developed as the first PET radioligand targeting voltage-gated potassium (K⁺) channels for imaging demyelination. biorxiv.org Researchers have successfully synthesized a derivative, [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP), which effectively crosses the blood-brain barrier and shows promise for neuroimaging applications. biorxiv.org Given that this compound and its analogs are potent ligands for serotonin receptors, radiolabeling this scaffold could yield valuable PET tracers for mapping the distribution and density of these receptors in the brain. benthamdirect.comnih.gov This would be invaluable for studying psychiatric and neurodegenerative disorders where serotonin signaling is dysregulated.

Application in Antiparasitic Drug Discovery

The search for novel therapeutic agents against parasitic diseases, such as Chagas disease caused by Trypanosoma cruzi, is a global health priority. Research has shown that certain heterocyclic compounds possess significant antiparasitic activity. While direct studies on this compound are limited in this specific area, related structures have shown promise. For example, novel metal complexes based on 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one have demonstrated potent in vitro and in vivo activity against Trypanosoma cruzi, in some cases surpassing the efficacy of the reference drug, benznidazole. nih.gov

The indole nucleus itself is a "privileged scaffold" in drug discovery and is present in many compounds with diverse biological activities. nih.gov The gut microbiota naturally produces indole derivatives from tryptophan, which play roles in host-pathogen interactions and immune regulation. frontiersin.org The broad biological activity of indole-based compounds suggests that a library of derivatives, including fluorinated piperidinyl indoles, could be screened against a panel of parasites to identify new lead compounds. The mechanism could involve the inhibition of essential parasite enzymes or disruption of key signaling pathways.

Design of Novel Derivates with Enhanced Selectivity and Modulated Biological Activity

A significant area of research focuses on modifying the this compound scaffold to create derivatives with improved affinity and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in guiding these modifications.

Researchers have synthesized and evaluated numerous indole derivatives for their activity at various receptors and enzymes. For instance, studies on 5-chloro-indole-2-carboxylate derivatives have identified compounds with potent inhibitory activity against mutant EGFR and BRAF pathways, which are critical in cancer. nih.govmdpi.com In one study, the m-piperidinyl derivative 3e was the most potent inhibitor of EGFR, while also showing significant anti-BRAF V600E activity. nih.govmdpi.com

Another study focused on creating high-affinity ligands for the 5-HT₁D serotonin receptor by dimerizing ligands derived from 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide. researchgate.net This covalent dimerization strategy successfully modulated affinity and selectivity, with one dimer showing a Kᵢ of approximately 0.3 nM for the 5-HT₁D receptor and over 10,000-fold selectivity against the 5-HT₁F receptor. researchgate.net

Further SAR studies on indole-based compounds have explored their potential as HIV-1 fusion inhibitors targeting the gp41 protein. nih.gov Modifications to the linkage between indole rings and substitutions on the rings significantly impacted binding affinity and antiviral activity. The most active inhibitor, 6j , demonstrated a 0.2 μM EC₅₀ against both cell-cell fusion and live virus replication. nih.gov These examples underscore the versatility of the indole scaffold and the power of medicinal chemistry to fine-tune biological activity.

| Compound/Series | Target | Key SAR Finding | Reference |

|---|---|---|---|

| 5-chloro-indole-2-carboxylate derivatives (e.g., 3e) | EGFRT790M/BRAFV600E | The m-piperidinyl substitution on the phenethyl moiety was found to be the most potent, with an IC50 of 68 nM against EGFR. nih.gov | nih.govmdpi.com |

| Dimerized 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide analogues | 5-HT1D Receptor | Covalent dimerization modulated affinity; a C3-to-C3 linked dimer showed high affinity (Ki ~ 0.3 nM) and >10,000-fold selectivity for 5-HT1D over 5-HT1F. researchgate.net | researchgate.net |

| 6-6' linked bisindole compounds (e.g., 6j) | HIV-1 gp41 | Linkage position is critical; 6-6' linkage provided optimal shape for binding the gp41 hydrophobic pocket, leading to submicromolar antiviral activity (EC50 = 200 nM). nih.gov | nih.gov |

| 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives | IL-1R | Methyl or ethyl groups at position 1 of the indole ring enhanced inhibitory efficacy against the IL-1 receptor. semanticscholar.org | semanticscholar.org |

Unexplored Biological Activities and Targets

Beyond the well-studied serotonin receptors, the this compound scaffold may interact with a range of other biological targets. The chemical space occupied by indole derivatives is vast, and new activities are continuously being discovered.

For example, a patent for piperidinyl-indole derivatives describes their use as inhibitors of complement factor B, a key enzyme in the alternative complement pathway. google.comgoogle.com This pathway is implicated in diseases like age-related macular degeneration, making these compounds potential therapeutics for ophthalmic and autoimmune conditions. google.com

In the context of cancer, indole derivatives have been investigated for novel mechanisms of action. One study identified a 5-chloro-indole-2-carboxamide derivative as a new inhibitor of Dishevelled 1 (DVL-1), a protein involved in the Wnt signaling pathway, which is often dysregulated in cancer. nih.gov Silencing DVL-1 has been shown to re-sensitize multidrug-resistant colorectal cancer cells to chemotherapy. nih.gov

Furthermore, harmala alkaloids like harmaline, which are structurally related β-carbolines, are known reversible inhibitors of monoamine oxidase (MAO). wikipedia.org It is conceivable that certain this compound derivatives could also exhibit MAO inhibitory activity, which would be relevant for treating depression and Parkinson's disease. The broad range of activities associated with the indole core suggests that systematic screening of this compound and its analogs against diverse target classes could uncover novel therapeutic applications.

Integration of Advanced Synthetic and Computational Methodologies for Future Compound Optimization

The future development of this compound derivatives will heavily rely on the integration of advanced synthetic techniques and powerful computational tools to accelerate the drug discovery process.

Advanced Synthetic Methods: Modern organic synthesis provides a toolkit for creating complex molecules with high precision. Photoredox catalysis, for example, has enabled novel methods for synthesizing 3-fluoroindoles under mild conditions using visible light. organic-chemistry.org Other advanced methods include the Leimgruber-Batcho and Fischer indole syntheses, which are robust and scalable for producing the core indole structure. diva-portal.org Efficient methods for fluorination, such as using reagents like Selectfluor, allow for the regioselective introduction of fluorine atoms into the indole ring, a key step in creating compounds like the one . acs.org These contemporary synthetic strategies provide chemists with the ability to rapidly generate diverse libraries of analogs for biological screening. adelaide.edu.au

Computational Methodologies: In silico techniques are indispensable for rational drug design. Molecular docking allows researchers to predict how a ligand like this compound binds to the active site of a target protein. nih.govpolyu.edu.hk This was used to investigate the binding modes of 5-chloro-indole derivatives within the BRAF V600E active site, revealing that the compound's orientation mimicked that of a known inhibitor. nih.gov Computational chemistry can also predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery pipeline. mdpi.comresearchgate.net Molecular dynamics simulations can further explore the stability of ligand-receptor interactions over time, providing deeper insights into the binding mechanism. semanticscholar.org The synergy between these computational approaches and practical synthesis allows for a more efficient, hypothesis-driven optimization of lead compounds, reducing the time and cost of developing new medicines. benthamdirect.com

Q & A

Basic Research Question

- NMR Analysis :

- ¹H NMR : Look for indole NH proton at δ 10.2–11.0 ppm and piperidine methyl at δ 2.2–2.5 ppm.

- ¹⁹F NMR : Fluorine substituents show shifts at δ -115 to -120 ppm .

- X-ray Crystallography : Confirm sp³ hybridization of the piperidine nitrogen and planarity of the indole ring (mean C–C bond length: 0.004 Å; R factor: 0.038) .

How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Advanced Research Question

- Variable Substituents : Modify the piperidine methyl group (e.g., replace with ethyl or hydroxyethyl) and track changes in receptor binding using radioligand assays.

- Fluorine Positioning : Compare 5-fluoro vs. 6-fluoro analogs in cellular assays (e.g., histamine H₁ receptor antagonism) .

Data Interpretation : Use molecular docking to correlate substituent bulkiness with steric hindrance in binding pockets.

How to resolve contradictions in spectral data during structural elucidation?

Advanced Research Question

- Case Example : Discrepancies in ¹³C NMR shifts may arise from tautomerism or solvent effects. Validate via 2D NMR (COSY, HSQC) and compare with computational predictions (DFT calculations) .

- Iterative Refinement : Cross-check crystallographic data (e.g., torsion angles) with spectroscopic results to confirm conformation .

What purification strategies are effective for isolating this compound from complex mixtures?

Basic Research Question

- Column Chromatography : Use 70:30 ethyl acetate/hexane for baseline separation of indole derivatives (Rf = 0.45) .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water) to remove unreacted hydrazine precursors .

How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

Advanced Research Question

- ADMET Prediction : Use tools like SwissADME to calculate logP (experimental: ~3.89) and BBB permeability .

- Docking Studies : Simulate interactions with CYP450 enzymes to predict metabolic stability .

What are the key spectral markers to distinguish this compound from its regioisomers?

Basic Research Question

- UV-Vis : The 5-fluoro substituent causes a hypsochromic shift (λmax ≈ 265 nm) vs. 6-fluoro analogs (λmax ≈ 275 nm).

- HRMS : Confirm molecular ion peak at m/z 214.31 (C₁₄H₁₈N₂F⁺) .

What experimental frameworks are used to study its mechanism in allergic disease models?

Advanced Research Question

- In Vivo Models : Administer derivatives (1–10 mg/kg) in murine IgE-mediated anaphylaxis assays. Monitor histamine release via ELISA .

- Receptor Binding : Use competitive binding assays with radiolabeled [[³H]-mepyramine]] to quantify H₁ receptor affinity.

How can spirocyclic derivatives of this compound be synthesized for enhanced selectivity?

Advanced Research Question

- Spirocyclization : React 5-fluoro-3-(2-hydroxyethyl)indole with 4-nitro-4-phenylcyclohexanone via oxa-Pictet–Spengler reaction (key step for opioid receptor ligands) .

- Catalysis : Employ Sc(OTf)₃ to accelerate cyclization while suppressing dimerization.

What strategies optimize multi-step synthesis scalability for preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.